Mlkl-IN-2

Mechanism of Action Binding Site Selectivity Profile

MLKL‑IN‑2 (CAS 899759‑16‑1) is a small‑molecule inhibitor of Mixed Lineage Kinase Domain‑Like protein (MLKL), the terminal effector of the necroptosis cell‑death pathway [REFS‑1]. The compound was originally disclosed as compound (i) in patent WO2021224505A1 and is described as a modulator of MLKL intramolecular interactions, distinguishing its binding mode from ATP‑competitive pseudokinase ligands [REFS‑2].

Molecular Formula C26H25N5O
Molecular Weight 423.5 g/mol
Cat. No. B2594681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMlkl-IN-2
Molecular FormulaC26H25N5O
Molecular Weight423.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H25N5O/c1-30-13-15-31(16-14-30)25-12-11-24(28-29-25)21-7-4-8-23(18-21)27-26(32)22-10-9-19-5-2-3-6-20(19)17-22/h2-12,17-18H,13-16H2,1H3,(H,27,32)
InChIKeyCVHOXUUPSXOTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MLKL‑IN‑2: Procurement Considerations for a MLKL‑Targeted Necroptosis Inhibitor


MLKL‑IN‑2 (CAS 899759‑16‑1) is a small‑molecule inhibitor of Mixed Lineage Kinase Domain‑Like protein (MLKL), the terminal effector of the necroptosis cell‑death pathway [REFS‑1]. The compound was originally disclosed as compound (i) in patent WO2021224505A1 and is described as a modulator of MLKL intramolecular interactions, distinguishing its binding mode from ATP‑competitive pseudokinase ligands [REFS‑2]. In the context of scientific procurement, MLKL‑IN‑2 is positioned as a tool compound for studying MLKL‑dependent signaling and its role in inflammatory cell death.

MLKL‑IN‑2: Why Interchangeable Use with RIPK1, RIPK3, or Other MLKL Inhibitors Is Not Supported


Generic substitution across necroptosis inhibitors is precluded by fundamental differences in molecular target, binding mechanism, and downstream cellular consequences. MLKL‑IN‑2 acts on the pseudokinase MLKL, the pathway's terminal executioner, while the most common comparator tool compounds (e.g., GSK'872, Necrostatin‑1) target upstream kinases RIPK3 or RIPK1 [REFS‑1]. Substitution with RIPK3‑selective inhibitors may bypass the same death pathway but carries distinct on‑target toxicity risks; for instance, GSK'872 can paradoxically induce caspase‑8‑mediated apoptosis at higher concentrations (≥3 µM) [REFS‑2]. Additionally, other MLKL binders such as GW806742X exhibit dual functional effects—both inhibiting and promoting necroptosis depending on the upstream stimulus—owing to their capacity to directly induce MLKL domain dimerization [REFS‑3]. These divergent pharmacological profiles render direct, data‑free interchange scientifically invalid and underscore the need for compound‑specific evidence in procurement decisions.

MLKL‑IN‑2: Quantitative Differentiation from Key Necroptosis Pathway Inhibitors


Mechanistic Divergence: MLKL‑IN‑2 vs. ATP‑Competitive MLKL Pseudokinase Binders

MLKL‑IN‑2 modulates MLKL signaling by targeting an intramolecular interaction between the C‑terminal helix and a hydrophobic groove of the pseudokinase domain, a mechanism explicitly distinct from ATP‑site binding [REFS‑1]. In contrast, GW806742X binds the MLKL pseudokinase domain in an ATP‑competitive manner with a Kd of 9.3 µM, and this binding can directly promote MLKL activation under certain conditions [REFS‑2]. The non‑ATP‑competitive mode of MLKL‑IN‑2 is inferred to avoid the pro‑necroptotic liability associated with GW806742X's capacity to induce MLKL dimerization [REFS‑2].

Mechanism of Action Binding Site Selectivity Profile

Target Class Distinction: MLKL‑IN‑2 (MLKL) vs. GSK'872 (RIPK3)

MLKL‑IN‑2 is an inhibitor of the terminal executioner MLKL, whereas GSK'872 is a potent RIPK3 kinase inhibitor (IC50 = 1.8 nM for kinase domain binding, 1.3 nM for kinase activity) [REFS‑1]. This difference in molecular target dictates distinct pharmacological profiles: GSK'872 blocks upstream phosphorylation events but induces caspase‑8‑mediated apoptosis at concentrations ≥3 µM [REFS‑2], a phenomenon not reported for MLKL‑IN‑2. Direct comparison of anti‑necroptotic potency in matched cellular assays is not available; however, the mechanistic divergence is quantitative in terms of on‑target risk.

Target Selectivity Necroptosis RIPK3 vs. MLKL

Orthogonal Pathway Target: MLKL‑IN‑2 vs. Necrostatin‑1 (RIPK1)

Necrostatin‑1 (Nec‑1) inhibits RIPK1 kinase activity with an EC50 of 182 nM in Jurkat cells and blocks necroptosis with an EC50 of 490 nM [REFS‑1]. MLKL‑IN‑2, as an MLKL inhibitor, functions downstream of RIPK1 and RIPK3. In cellular necroptosis models, MLKL inhibition can rescue cell death even when RIPK1 inhibition is insufficient due to RIPK1‑independent activation of MLKL (e.g., via ZBP1 or TLR3/4) [REFS‑2]. No head‑to‑head potency comparison is available, but the target position constitutes a strategic differentiation: MLKL inhibitors are effective in necroptosis triggered by RIPK1‑independent pathways, whereas Nec‑1 is not [REFS‑2].

RIPK1 Necroptosis Target Engagement

Selectivity Profile: MLKL‑IN‑2 vs. TC13172 (Covalent MLKL Inhibitor)

TC13172 is a covalent MLKL inhibitor that exhibits significant selectivity for MLKL over RIPK1 and RIPK3 at 10 µM and blocks TSZ‑induced necroptosis in HT‑29 cells with an EC50 of 2 nM [REFS‑1]. MLKL‑IN‑2 is a non‑covalent modulator [REFS‑2]. While the cellular potency of MLKL‑IN‑2 has not been publicly disclosed, the covalent nature of TC13172 confers prolonged target engagement and a distinct risk‑benefit profile, including potential for haptenization and off‑target reactivity. The non‑covalent, allosteric‑like mechanism of MLKL‑IN‑2 may offer reversible, washable inhibition, which is valuable for acute perturbation studies.

Covalent Inhibition Selectivity MLKL Oligomerization

MLKL‑IN‑2: Recommended Research Applications Based on Comparative Evidence


Studies Requiring MLKL Inhibition Without ATP‑Competitive Pseudokinase Binding

In mechanistic studies of MLKL activation, ATP‑competitive binders like GW806742X can artificially promote MLKL dimerization and confound interpretation. MLKL‑IN‑2's modulation of an intramolecular interaction avoids this artefact, making it the preferred tool for dissecting MLKL's native activation steps [REFS‑1].

Investigations of RIPK1‑Independent Necroptosis (e.g., ZBP1‑ or TLR3/4‑Driven)

Unlike RIPK1 inhibitors (e.g., Necrostatin‑1) or RIPK3 inhibitors (e.g., GSK'872), MLKL‑IN‑2 acts downstream of all known necroptotic triggers. It is therefore uniquely suited for confirming the essential role of MLKL in RIPK1‑independent necroptosis, such as that induced by influenza Z‑RNA/ZBP1 signaling or TLR3/4 agonists [REFS‑2].

Acute Perturbation Experiments Where Reversible, Non‑Covalent Inhibition Is Required

The non‑covalent nature of MLKL‑IN‑2 (inferred from its binding mechanism) provides a reversible alternative to covalent MLKL inhibitors like TC13172. This property is critical for washout experiments, pulse‑chase studies, and assays where sustained target engagement would obscure the dynamics of MLKL activation and inactivation [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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